molecular formula C22H17ClFN3O2 B2906486 N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286707-25-2

N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2906486
CAS No.: 1286707-25-2
M. Wt: 409.85
InChI Key: ZNXGEUHCHMOQST-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide features a pyrrolo[2,3-c]pyridine core substituted at position 1 with a 2-fluorobenzyl group and at position 6 with an acetamide moiety linked to a 4-chlorophenyl group. The 7-oxo group introduces a ketone, which may influence hydrogen bonding and solubility.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2/c23-17-5-7-18(8-6-17)25-20(28)14-27-12-10-15-9-11-26(21(15)22(27)29)13-16-3-1-2-4-19(16)24/h1-12H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXGEUHCHMOQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related analogs from the evidence:

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Features Reference
Target Compound Pyrrolo[2,3-c]pyridine 1-(2-Fluorobenzyl), 6-(4-chlorophenylacetamide), 7-oxo N/A N/A N/A N/A
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4) Pyrimidine-thio 4-CH3, thioacetamide, 4-ClPh >282 76 δ 10.22 (NHCO), δ 7.56 (H-3′,5′), δ 5.99 (CH-5)
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (4f) Pyrazolo[3,4-b]pyridine 4-CH3, 4-ClPh, 4-FPh, phenyl 214–216 77 δ 10.08 (-NH), δ 7.73 (Ar-H), δ 1.79 (Ar-CH3)
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (20o) Pyrrolo[2,3-d]pyrimidine 4-MeOPh, 1-naphthylmethyl 278–281 77 δ 11.98 (NH), δ 7.97–7.45 (Ar-H), δ 3.79 (OCH3)
Key Observations:

The 7-oxo group in the target compound may enhance hydrogen-bonding capacity compared to the thio group in 5.4 or the amine in 20o .

Substituent Effects :

  • The 2-fluorobenzyl group in the target compound introduces steric and electronic effects distinct from the 4-fluorophenyl in 4f or the naphthyl in 20o. Fluorine at the ortho position may reduce rotational freedom compared to para-substituted analogs .
  • The 4-chlorophenylacetamide moiety in the target compound shares similarities with 5.4 and 4f but lacks the thio or pyrazole linkages, likely altering solubility and metabolic stability .

Physicochemical Data :

  • High melting points (>282°C for 5.4, 278–281°C for 20o) suggest strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) in analogs with rigid aromatic systems .
  • Yields for analogs range from 76–80%, indicating efficient synthetic routes for arylacetamide derivatives .

Spectroscopic and Analytical Comparisons

  • 1H NMR :

    • The NHCO proton in 5.4 (δ 10.22) and 4f (δ 10.08) resonates downfield due to hydrogen bonding, a feature expected in the target compound’s acetamide group .
    • Aromatic protons in analogs (e.g., δ 7.56–7.73 in 5.4 and 4f) align with the electron-withdrawing effects of chloro/fluoro substituents .
  • Elemental Analysis :

    • Close agreement between calculated and found values (e.g., 5.6: C 45.29 vs. 45.36; S 9.30 vs. 9.32) confirms purity in analogs, a critical factor for pharmacological evaluation .

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